甲基3-(3-氯-4-羟基苯基)丙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

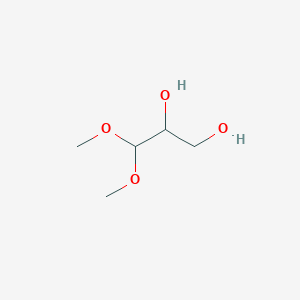

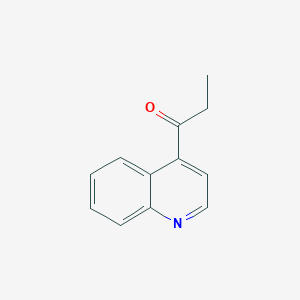

Methyl 3-(3-chloro-4-hydroxyphenyl)propanoate is a methyl ester resulting from the formal condensation of the carboxy group of phloretic acid with methanol . It is known to function as a nitrification inhibitor and a plant growth regulator . It has been found to modulate plant growth and secondary metabolite accumulation by inducing metabolic changes in Perilla frutescens .

Molecular Structure Analysis

The Methyl 3-(3-chloro-4-hydroxyphenyl)propanoate molecule contains a total of 25 bond(s). There are 14 non-H bond(s), 7 multiple bond(s), 4 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 ester(s) (aliphatic), and 1 aromatic hydroxyl(s) .科学研究应用

化学合成与材料科学

甲基3-(3-氯-4-羟基苯基)丙酸酯的衍生物,具体为3‐(2‐甲基‐3‐甲硫基‐1‐苯并呋喃-5-基)丙酸,已通过Lewis酸催化的反应合成。该化合物展示了几乎平面的1-苯并呋喃环系统,并以其分子间相互作用为特征,包括芳香π–π堆积、H2C—H⋯π相互作用和氢键,有助于其晶体结构的稳定性(Choi, Seo, Son, & Lee, 2007)。

生物降解与环境研究

与甲基3-(3-氯-4-羟基苯基)丙酸酯结构相似的化合物,双酚A(BPA),已在环境背景下进行了广泛研究。 BPA被一种革兰氏阴性厌氧细菌代谢,通过涉及脂肪族甲基基团氧化导致骨架重排产物形成的新颖途径。这种代谢途径对于理解类似化合物的环境影响和降解具有重要意义(Spivack, Leib, & Lobos, 1994)。

抗氧化应用

甲基3-(3,5-二叔丁基-4-羟基苯基)丙酸酯,甲基3-(3-氯-4-羟基苯基)丙酸酯的变体,已被探索用作材料科学中的抗氧化剂。它已被加载到介孔二氧化硅纳米颗粒中,以创建一种用于合成酯润滑油的强效抗氧化剂。研究得出结论,由于抗氧化剂从纳米颗粒中逐渐释放,基础油的氧化显著减缓,表明该化合物在工业应用中具有潜力(Huang et al., 2018)。

未来方向

Methyl 3-(3-chloro-4-hydroxyphenyl)propanoate shows considerable application potential in the development of cost-effective agricultural strategies for crop cultivation . It can be used to prepare potent and orally available G protein-coupled receptor 40 agonists as potential antidiabetic agents . These results suggest that the application of Methyl 3-(3-chloro-4-hydroxyphenyl)propanoate may represent a useful strategy for medicinal plant cultivation .

作用机制

Target of Action

These receptors play a crucial role in the regulation of glucose homeostasis and lipid metabolism, making them potential targets for the treatment of type 2 diabetes .

Mode of Action

It is known to interact with its target, the g protein-coupled receptor 40, to induce a series of biochemical reactions that lead to the regulation of glucose and lipid metabolism .

Biochemical Pathways

The compound is involved in the modulation of the G protein-coupled receptor signaling pathway. Upon binding to the receptor, it triggers a cascade of intracellular events, including the activation of adenylate cyclase, the production of cyclic AMP, and the activation of protein kinase A. These events lead to the regulation of glucose and lipid metabolism .

Result of Action

The result of the action of Methyl 3-(3-chloro-4-hydroxyphenyl)propanoate is the regulation of glucose and lipid metabolism. This can lead to improved insulin sensitivity and glucose homeostasis, making it a potential therapeutic agent for type 2 diabetes .

属性

IUPAC Name |

methyl 3-(3-chloro-4-hydroxyphenyl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-14-10(13)5-3-7-2-4-9(12)8(11)6-7/h2,4,6,12H,3,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWJSKUFRUWDAMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CC(=C(C=C1)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(3-chloro-4-hydroxyphenyl)propanoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Methylamino)methylene]propanedinitrile](/img/structure/B1316435.png)

![8,9-Difluoro-5-methyl-1-oxo-1,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B1316443.png)

![2-Methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1316446.png)

![4-Phenylthieno[3,2-c]pyridine](/img/structure/B1316450.png)

![7-Chloro-1H-imidazo[4,5-B]pyridine](/img/structure/B1316458.png)